2,4'-Dichloro-3'-fluorobenzophenone

Description

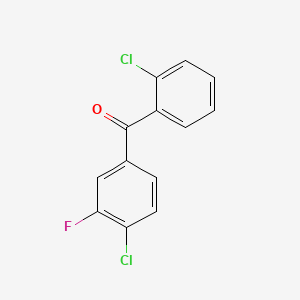

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOOTJHIHBDYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801228079 | |

| Record name | (4-Chloro-3-fluorophenyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-52-1 | |

| Record name | (4-Chloro-3-fluorophenyl)(2-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity in Heterocyclic Annulation Reactions Conceptual Application

Heterocyclic annulation reactions are powerful synthetic tools for the construction of fused ring systems. The reactivity of benzophenone (B1666685) derivatives can be conceptually applied in such transformations. For instance, electrophilic benzannulated heterocycles are known to undergo various annulation strategies, including dipolar cycloadditions and metal- or organo-catalyzed transformations, to generate polycyclic heteroaromatic compounds. rsc.org

While direct examples involving 2,4'-Dichloro-3'-fluorobenzophenone are not explicitly detailed, the principles of these reactions suggest its potential utility. For example, in N-heterocyclic carbene (NHC) catalyzed annulation reactions, the carbonyl group of a benzophenone could potentially act as an electrophile. In a [2+3] annulation reaction between a ketimine and an enal, the reaction pathway is directed by the nucleophilic attack of a Breslow intermediate, derived from the NHC and the enal, onto the ketimine. rsc.org A similar conceptual approach could be envisioned where the carbonyl of this compound or a derivative thereof serves as the electrophilic partner.

Furthermore, domino annulation reactions, such as the [3+2] annulation of nitrile imines with succinimide, provide another avenue for the synthesis of heterocyclic systems like 1,2,4-triazoles. researchgate.net The benzophenone moiety could be incorporated into either the nitrile imine precursor or the other reaction partner to generate complex heterocyclic structures. The reactivity of the substituted benzophenone would be influenced by the electronic nature of the chloro and fluoro substituents, which could affect the electrophilicity of the carbonyl carbon and the reactivity of the aromatic rings.

Mechanistic Investigations of Catalyst Role in Reaction Pathways

The role of the catalyst is central to directing the outcome of the transformations involving 2,4'-Dichloro-3'-fluorobenzophenone and related compounds. Mechanistic investigations provide crucial insights into how catalysts influence reaction pathways.

In the case of Cu-promoted ipso-hydroxylation, the copper catalyst is not merely a passive spectator but an active participant in the reaction. nih.gov The formation of a Cu(III)-oxyl-hydroxo intermediate is proposed to be a key step that enables the ipso-oxidation. nih.gov This high-valent copper species is generated through the cleavage of the O-O bond in the initially formed Cu(II)OOH complex. The directing group, chelated to the copper center, plays a vital role in positioning the oxidant for the selective attack on the ipso-carbon of the benzophenone (B1666685). nih.gov

In photochemical reductions, while light acts as the initiator, the process can be considered a form of catalysis where photons drive the reaction. ijpda.org Mechanistic probes, such as deuteration studies, can help elucidate the reversibility of certain steps in catalytic cycles. researchgate.net The study of catalyst deactivation pathways is also essential for understanding and improving catalytic systems. researchgate.net

For oxidative coupling reactions catalyzed by iron(III), the catalyst's role is to facilitate the single-electron oxidation of the aromatic substrate to form a radical cation. psu.edu In the presence of a co-oxidant like m-CPBA, the iron catalyst can participate in a catalytic cycle where it is re-oxidized from Fe(II) to Fe(III). researchgate.net The Lewis acidity of the iron(III) catalyst can also play a role in activating the substrates. mdpi.com

Spectroscopic and Structural Analysis of this compound Remains Elusive

Despite extensive searches of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound this compound, also known by its IUPAC name (2-chlorophenyl)(4-chloro-3-fluorophenyl)methanone, is not publicly available. sigmaaldrich.com As a result, a comprehensive analysis of its structural and spectroscopic characteristics, as outlined in the requested article, cannot be provided at this time.

The inquiry sought to detail the advanced spectroscopic characterization of this specific chemical entity, focusing on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) techniques. The proposed article was to include an in-depth analysis of high-resolution ¹H and ¹³C NMR data, two-dimensional NMR techniques (COSY, HSQC, HMBC), and a correlation of experimental and theoretical NMR data. Furthermore, it aimed to cover gas chromatography-mass spectrometry (GC-MS) for purity and byproduct analysis, alongside a detailed examination of its fragmentation pattern for structural elucidation.

While information on related compounds, such as various dichlorobenzophenones and fluorinated benzophenones, is accessible, these data points are not directly applicable to the unique substitution pattern of this compound. chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com The precise chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the specific arrangement of substituents on the aromatic rings. Similarly, the fragmentation pattern in mass spectrometry is a distinct fingerprint of a molecule's structure. Without experimental data for the target compound, any attempt to extrapolate from related structures would be speculative and would not meet the required standard of scientific accuracy.

Likewise, searches for patents and chemical supplier documentation, which can sometimes provide characterization data, did not yield the specific spectroscopic information required for this analysis. google.comgoogle.com Theoretical prediction of NMR spectra is a possible alternative in the absence of experimental data; however, without experimental values for comparison and validation, such predictions remain purely theoretical and cannot be presented as factual characterization.

Therefore, until experimental spectroscopic data for this compound becomes available in the public domain, a detailed and scientifically rigorous article on its advanced spectroscopic characterization and structural elucidation cannot be generated.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dichloro 3 Fluorobenzophenone

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the key functional groups within the 2,4'-Dichloro-3'-fluorobenzophenone molecule. The analysis of the infrared spectrum allows for the assignment of characteristic absorption bands corresponding to specific vibrational modes.

The most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is expected to appear in the 1650-1670 cm⁻¹ region. The exact position is influenced by the electronic effects of the halogen substituents on the phenyl rings. The electron-withdrawing nature of the chlorine and fluorine atoms can slightly increase the frequency compared to unsubstituted benzophenone (B1666685).

Vibrations associated with the aromatic rings are also clearly identifiable. The C-H stretching vibrations of the phenyl rings typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings produce a series of bands in the 1400-1600 cm⁻¹ range. Furthermore, characteristic bands corresponding to the carbon-halogen bonds are expected. The C-F stretching vibration usually appears as a strong band in the 1250-1000 cm⁻¹ region, while the C-Cl stretching vibrations are found at lower wavenumbers, typically in the 800-600 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 1670-1650 | Carbonyl (C=O) Stretch | Strong |

| 1600-1400 | Aromatic C=C Ring Stretch | Medium to Strong |

| 1250-1000 | C-F Stretch | Strong |

| 800-600 | C-Cl Stretch | Medium to Strong |

| Below 900 | Aromatic C-H Out-of-Plane Bending | Strong |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy offers complementary data to FT-IR, particularly for non-polar bonds and symmetric vibrations. thermofisher.com While FT-IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability.

In the Raman spectrum of this compound, the symmetric vibrations of the aromatic rings are expected to be particularly intense. The C=C ring stretching modes that are weak or absent in the FT-IR spectrum may appear as strong bands in the Raman spectrum. The carbonyl (C=O) stretch, while also present, is often less intense in Raman spectra compared to FT-IR.

X-ray Crystallography for Definitive Solid-State Structure Determination

Although a specific crystal structure determination for this compound is not publicly available in crystallographic databases, its solid-state structure can be inferred from the analysis of closely related halogenated benzophenone derivatives. nih.govnih.gov X-ray crystallography would provide definitive information on the molecule's three-dimensional geometry, conformation, and the packing of molecules within a crystal lattice.

Molecular Geometry and Conformation in Crystalline State

In the solid state, the this compound molecule is expected to adopt a non-planar conformation. The central carbonyl group connects two phenyl rings, which are twisted out of the plane of the C-C(O)-C atoms. This twist is a characteristic feature of benzophenones, arising from steric hindrance between the ortho-hydrogens (or in this case, a chlorine atom on one ring) of the two rings.

The key geometric parameters defined by X-ray crystallography are bond lengths, bond angles, and torsion (dihedral) angles. The C=O bond length is expected to be approximately 1.22 Å. The C-C bonds of the phenyl rings would be in the typical aromatic range of 1.38-1.40 Å, while the C-C bonds connecting the rings to the carbonyl carbon would be slightly longer, around 1.49 Å. The C-Cl bond lengths are anticipated to be near 1.74 Å, and the C-F bond length around 1.35 Å.

The conformation is primarily described by the torsion angles of the phenyl rings relative to the carbonyl group. For related dichlorobenzophenones, dihedral angles between the plane of the phenyl rings and the plane of the central carbonyl group can range from 25° to 55°, indicating a significant deviation from planarity.

Table 2: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| Aromatic C-C Bond Length | ~1.39 Å |

| C-C(O) Bond Length | ~1.49 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| Phenyl Ring Torsion Angles | 25° - 55° |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by various non-covalent intermolecular interactions. For this compound, these interactions would be dominated by van der Waals forces and specific halogen-related interactions.

Given the presence of chlorine and fluorine atoms, halogen bonding is a likely and significant interaction influencing the crystal packing. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as the oxygen atom of a carbonyl group from a neighboring molecule (C-X···O, where X=Cl, F).

Computational and Theoretical Studies on 2,4 Dichloro 3 Fluorobenzophenone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemical research, providing profound insights into molecular geometries and electronic structures that are often difficult to probe experimentally. For a molecule like 2,4'-Dichloro-3'-fluorobenzophenone, these computational methods are crucial for understanding its fundamental properties.

Optimization of Ground State Geometries and Conformational Analysis

The optimization of the ground state geometry of this compound would involve computational methods to find the most stable three-dimensional arrangement of its atoms. This process identifies the conformation with the lowest potential energy. The presence of two substituted phenyl rings connected by a carbonyl group suggests that multiple conformations, arising from the rotation around the single bonds, are possible. A thorough conformational analysis would be necessary to identify the global minimum energy structure and other low-energy conformers that might be present under ambient conditions. Such studies often reveal the preferred orientation of the phenyl rings relative to each other and the carbonyl group.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Following the geometry optimization, a detailed analysis of the structural parameters can be performed. This includes the precise determination of bond lengths between constituent atoms, the bond angles formed by three connected atoms, and the dihedral angles that describe the spatial relationship between four atoms and define the molecule's conformation.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | Data not available |

| C-C (carbonyl-phenyl) | Data not available |

| C-Cl (2-position) | Data not available |

| C-F (3'-position) | Data not available |

| C-Cl (4'-position) | Data not available |

| Bond Angles (°) | |

| Phenyl-C-Phenyl | Data not available |

| O=C-Phenyl | Data not available |

| Dihedral Angles (°) | |

| Phenyl-C-C-Phenyl | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual experimental or computational data for this compound due to the lack of available research.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance of accuracy and computational cost.

Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Band Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for assessing the molecule's kinetic stability and electrical conductivity. A large band gap implies high stability and low reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Band Gap (LUMO-HOMO) | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual experimental or computational data for this compound due to the lack of available research.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the halogen atoms, while the hydrogen atoms and regions of the phenyl rings would exhibit positive potential.

Prediction and Validation of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results for structural validation.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, is a standard approach in modern chemistry. This technique allows for the calculation of the magnetic shielding tensors for each nucleus in a molecule. The chemical shifts are then determined by referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, such a computational study would provide predicted ¹H and ¹³C NMR chemical shifts for each unique atomic position. These theoretical values could then be compared against experimentally obtained NMR spectra to confirm the molecular structure. However, no published studies containing either the calculated or experimental NMR data for this specific compound were identified.

Simulation of Vibrational Frequencies (IR/Raman)

Theoretical vibrational analysis, performed through frequency calculations using methods like DFT, can predict the infrared (IR) and Raman active vibrational modes of a molecule. These calculations provide the frequencies and intensities of the vibrational transitions, which correspond to the stretching, bending, and torsional motions of the atoms.

A computational analysis of this compound would generate a theoretical vibrational spectrum. This simulated spectrum would be invaluable for interpreting experimental IR and Raman spectra, allowing for the assignment of specific absorption bands to particular functional groups and vibrational modes within the molecule. Unfortunately, no such computational or experimental vibrational data specific to this compound are available in the reviewed literature.

Mechanistic Computational Studies

Computational chemistry offers profound insights into reaction mechanisms, allowing for the exploration of reaction pathways and the prediction of product distributions.

Elucidation of Reaction Pathways and Transition States

The synthesis of benzophenones often involves a Friedel-Crafts acylation reaction. In the case of this compound, this would likely involve the reaction of 2-chlorobenzoyl chloride with 1-chloro-2-fluorobenzene, or a similar combination of reactants, in the presence of a Lewis acid catalyst.

Computational studies can model this reaction by locating the transition state structures along the reaction coordinate. By calculating the energy barriers associated with these transition states, the feasibility of different reaction pathways can be assessed. This provides a detailed, step-by-step understanding of how the reactants are converted into the final product. No specific mechanistic studies detailing the reaction pathways and transition states for the synthesis of this compound have been reported.

Regioselectivity and Stereoselectivity Predictions

The Friedel-Crafts acylation of a substituted benzene (B151609) ring can lead to different regioisomers. Computational chemistry can be employed to predict the regioselectivity of such reactions. By calculating the activation energies for the formation of all possible products, the most likely isomer to be formed can be identified. For the synthesis of this compound, this would involve determining why the acylation occurs at the specific positions on the aromatic rings.

These predictive capabilities are crucial for designing synthetic routes that favor the desired product. However, no computational studies predicting the regioselectivity for the synthesis of this compound were found.

Advanced Electronic Properties

The electronic properties of a molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO), dipole moment, and molecular electrostatic potential, can be readily calculated using quantum chemical methods. These properties are fundamental to understanding a molecule's reactivity, stability, and intermolecular interactions. For this compound, such data would provide valuable information about its chemical behavior, but specific computational results are not documented in the available literature.

UV-Vis Absorption Spectra Simulation

Similarly, there is no available research that presents a simulated UV-Vis absorption spectrum for this compound. The simulation of UV-Vis spectra, typically performed using TD-DFT, provides insights into the electronic transitions within a molecule and predicts the wavelengths at which it absorbs light. These theoretical spectra are valuable for interpreting experimental data and understanding the electronic structure of the compound. For related compounds, studies often report the calculated maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, frequently including the influence of different solvents on the spectral properties. The absence of such a simulation for this compound means that its electronic absorption characteristics have not been theoretically characterized.

Applications and Advanced Utilities in Organic Synthesis and Materials Science

Strategic Intermediate in Fine Chemical Synthesis

As an intermediate, this compound offers a scaffold for the construction of more complex molecules.

While benzophenone (B1666685) derivatives are integral to the synthesis of various complex molecules, including pharmaceuticals and other fine chemicals, specific documented examples detailing the use of 2,4'-Dichloro-3'-fluorobenzophenone as a building block for larger polyhalogenated aromatic systems are not extensively reported in publicly available scientific literature. Its structure logically suggests its potential in reactions where the chlorine and fluorine atoms influence or direct subsequent chemical transformations, or where the benzophenone core is a desired structural motif.

The presence of a fluorine atom makes this compound a member of the broad class of fluoro-organic compounds. The introduction of fluorine into organic molecules is a key strategy in medicinal chemistry and materials science to modify properties such as metabolic stability, lipophilicity, and binding affinity. titech.ac.jp While this compound is itself an advanced fluoro-organic molecule, its specific application as a starting material for the synthesis of other, more complex fluorinated compounds is a specialized area with limited detailed examples in the literature. The synthesis of related molecules, such as 2,6-dichloro-3-fluorobenzonitrile (B173952) from 2,6-dichloro-3-fluoroacetophenone, highlights the general synthetic pathways in which such compounds can be involved. researchgate.netgoogle.com

Role in the Synthesis of Agrochemical Intermediates

Benzophenone derivatives have been explored as lead compounds for developing novel acaricides and insecticides. nih.gov The structural class is recognized for its importance in synthesizing bioactive molecules. However, specific research detailing the direct use of this compound as an intermediate in the synthesis of commercial agrochemicals is not prominently documented. The development of agrochemicals often involves halogenated aromatic compounds to achieve the desired bioactivity and stability. nih.gov

Monomer or Building Block for Specialty Polymers and High-Performance Materials (Conceptual Application)

Conceptually, dihalobenzophenones are important monomers for producing high-performance polymers like poly(aryl ether ketone)s (PAEKs). google.comgoogle.com These polymers are known for their exceptional thermal stability and chemical resistance. titech.ac.jpmdpi.com In a typical polycondensation reaction, a dihalobenzophenone monomer reacts with a bisphenol nucleophile. google.com The halogen atoms (often fluorine) act as leaving groups in a nucleophilic aromatic substitution reaction to form the ether linkages that characterize the polymer backbone. google.comgoogle.com

Given its structure as a di-halogenated benzophenone, this compound could conceptually serve as a monomer or co-monomer in the synthesis of specialty PAEKs. The specific arrangement of its chloro and fluoro substituents would be expected to influence the polymer's final properties, such as solubility, glass transition temperature, and crystallinity. However, documented instances of its use for this specific purpose are not found in widespread literature, and this application remains conceptual.

Catalytic or Reagent Functions in Specific Organic Transformations

The primary role of this compound in chemical synthesis appears to be that of a substrate or intermediate, where it is transformed into a different molecule. There is no significant evidence in the reviewed literature to suggest that it functions as a catalyst or a reagent to facilitate other chemical reactions. Chiral benzophenone derivatives have been used as photocatalysts in specific reactions, but this is a highly specialized application that does not appear to extend to this particular achiral compound. acs.org

Environmental Transformation and Degradation Mechanisms of Halogenated Benzophenones

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical compound through non-biological processes, primarily driven by physical and chemical factors in the environment. For halogenated benzophenones, the most relevant abiotic pathways are photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons, particularly from ultraviolet (UV) radiation in sunlight. Benzophenones are, by their nature, designed to absorb UV light, which makes them susceptible to photodegradation. The natural degradation of benzophenone (B1666685) (BP) in surface water is known to be significantly influenced by sun irradiation. researchgate.net The rate of photolysis can be affected by various environmental factors, including the initial concentration of the compound, the presence of other substances like humic acids, and metallic ions. researchgate.net

For halogenated benzophenones like 2,4'-Dichloro-3'-fluorobenzophenone, photolysis is expected to be a significant degradation pathway. The absorption of UV radiation can excite the molecule to a higher energy state, leading to the cleavage of chemical bonds. The carbon-halogen bonds are potential sites for photolytic attack. The energy required to break these bonds varies (C-Cl < C-F), suggesting that dechlorination may occur more readily than defluorination. The process can lead to the formation of various transformation products, including less halogenated benzophenones or other aromatic compounds. For instance, studies on the fungicide flutianil, which also contains a fluorinated phenyl group, show it degrades quickly via photolysis in water with a half-life of 1.1 days. regulations.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of halogenated benzophenones to hydrolysis depends on the specific bonds within the molecule and the environmental conditions, such as pH. The carbon-fluorine bond is generally very strong and resistant to hydrolysis. However, the carbon-chlorine bonds are more susceptible to cleavage under certain conditions.

Studies on the transformation of other substituted benzophenones, such as 4-hydroxy benzophenone (4HB) during water treatment with chlorine, have shown that hydrolysis can be part of the degradation pathway. nih.gov For example, the transformation of 4HB can involve the hydrolysis of ester intermediates that are formed through oxidation. nih.gov While direct hydrolysis of the aryl-halogen bond in this compound under typical environmental pH is expected to be slow, the presence of other functional groups or transformation under specific conditions (e.g., high pH) could facilitate this process.

Biotic Transformation Mechanisms

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of persistent organic pollutants from the environment.

The microbial degradation of halogenated aromatic compounds is a well-documented process that typically occurs in a stepwise manner. nih.govnih.gov These pathways are often categorized into upper, middle, and lower metabolic pathways, which progressively convert toxic chemicals into common cellular metabolites. nih.govnih.gov The most challenging step is often the initial dehalogenation. nih.govnih.gov

For halogenated benzophenones, microbial communities in soil and water can play a significant role in their degradation. researchgate.netacs.org A study on ten different benzophenone-type UV filters found that primary biodegradation in river water was highly dependent on the compound's substitution pattern. tu-dresden.denih.gov Mineralization, the complete breakdown to inorganic substances like CO₂ and H₂O, was observed to be limited to derivatives where both aromatic rings contained substituents. tu-dresden.denih.gov This suggests that the substitution pattern on this compound would critically influence its biodegradability.

Biofilms, which are communities of microorganisms attached to surfaces, can act as both bioaccumulators and biodegraders of benzophenone-type UV filters in aquatic systems. acs.org The degradation process can occur under both aerobic and anaerobic conditions, often through cometabolism, where the microbes degrade the compound while feeding on another primary carbon source. acs.org The degradation of the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), another halogenated aromatic, has been shown to occur in diverse environments, including Amazonian soil and the Greenland ice sheet, highlighting the widespread capacity of microbes to degrade such compounds. elsevierpure.comwalisongo.ac.id

| Compound | Substitution Pattern | Primary Biodegradation Observation | Potential for Mineralization |

|---|---|---|---|

| Benzophenone-1 (BP-1) | 2,4-dihydroxy | Observed | Limited |

| Benzophenone-3 (BP-3) | 2-hydroxy-4-methoxy | Observed | Limited |

| General Finding | Substituents on both rings | Variable | Higher potential |

| General Finding | Substituents on one ring | Variable | Lower potential |

This table is generated based on the general findings of a study on ten benzophenone derivatives, indicating that the presence of substituents on both aromatic rings is a key factor for mineralization. tu-dresden.denih.gov

The microbial breakdown of halogenated aromatics is facilitated by specific enzymes. The process often begins with enzymes that attack the aromatic ring, followed by dehalogenases that remove the halogen atoms. nih.govnih.gov

Oxygenases : Dioxygenases and monooxygenases are frequently involved in the initial step of aerobic degradation. They incorporate oxygen atoms into the aromatic ring, making it more susceptible to cleavage. This hydroxylation can be a prerequisite for dehalogenation. nih.gov

Dehalogenases : These enzymes catalyze the cleavage of carbon-halogen bonds. There are different types of dehalogenases that function through various mechanisms, including oxidative, reductive, and hydrolytic dehalogenation.

Cytochrome P450 Enzymes : These are a large family of enzymes involved in the metabolism of a wide range of compounds. Docking simulations have been used to study the interaction of benzophenone derivatives with the active site of cytochrome P450, suggesting these enzymes play a role in their degradation. tu-dresden.denih.gov The orientation of the benzophenone molecule within the enzyme's active site, which is influenced by the substitution pattern, appears to be critical for successful degradation. tu-dresden.denih.gov

The degradation of chlorophenols by white rot fungi, for example, involves extracellular enzymes like lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase (Lac). biorxiv.org These enzymes generate highly reactive free radicals that can non-selectively attack a wide range of pollutants. biorxiv.org Such enzymatic systems could potentially be involved in the degradation of complex halogenated benzophenones.

Environmental Fate Modeling Approaches (e.g., QSAR/QSPR for biodegradability)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the physicochemical properties and biological activities (including biodegradability) of chemicals based on their molecular structure. tu-dresden.de These models are valuable for assessing the environmental fate of compounds for which limited experimental data exist.

While specific QSAR models for this compound are not available in the literature, studies on other benzophenones have used molecular modeling to understand structure-biodegradability relationships. For instance, docking simulations with cytochrome P450 enzymes helped explain why certain substitution patterns on benzophenones lead to better mineralization. tu-dresden.denih.gov This type of structure-based modeling provides insights that are fundamental to QSAR approaches, linking molecular orientation and interaction with enzymatic activity to the ultimate fate of the compound in the environment. tu-dresden.denih.gov

| Factor | Influence on Degradation | Modeling Approach |

|---|---|---|

| Substitution Pattern | Derivatives with substituents on both aromatic rings show greater potential for mineralization. tu-dresden.denih.gov | Structure-Biodegradability Relationship Analysis |

| Enzyme Interaction | Orientation within the active site of degradative enzymes (e.g., Cytochrome P450) is critical. tu-dresden.denih.gov | Molecular Docking Simulations |

| Halogenation | The presence of halogens generally decreases biodegradability. | QSAR/QSPR Modeling |

Advanced Analytical Techniques for Environmental Metabolite Identification

The identification and characterization of the environmental metabolites of halogenated benzophenones like this compound are critical for assessing their environmental impact. Due to the complexity of environmental samples and the often low concentrations of metabolites, highly sensitive and specific advanced analytical techniques are required.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of benzophenone derivatives and their transformation products in environmental matrices. acs.orgacs.orgnih.gov High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent compound from its various metabolites. The separated compounds are then introduced into a mass spectrometer for detection and identification. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, is particularly valuable as it provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown metabolites. Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of the metabolites by fragmenting the parent ion and analyzing the resulting fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful and widely used technique for the analysis of halogenated organic compounds. nih.govchromatographyonline.com Volatile and semi-volatile metabolites can be effectively separated on a GC column and subsequently identified by their mass spectra. For less volatile compounds, derivatization may be necessary to increase their volatility for GC analysis. Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation capabilities for highly complex environmental samples. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy plays a crucial role in the unambiguous structural elucidation of novel metabolites. sysrevpharm.orgnu.edu.kz While MS techniques provide information on the mass and fragmentation of a molecule, NMR provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon), allowing for the precise determination of the metabolite's structure, including the exact position of functional groups and halogen atoms.

A combination of these techniques is often employed in a complementary manner to confidently identify and quantify the environmental transformation products of halogenated benzophenones. The process typically involves an initial screening for potential metabolites using LC-HRMS, followed by structural confirmation of key metabolites using MS/MS and, where necessary, isolation and analysis by NMR.

| Potential Transformation Product of this compound | Plausible Formation Pathway | Primary Analytical Technique(s) for Identification |

| Monohydroxylated this compound | Biodegradation (Hydroxylation) / Photodegradation | LC-MS/MS, GC-MS (after derivatization) |

| Dihydroxylated this compound | Biodegradation (Hydroxylation) / Photodegradation | LC-MS/MS, GC-MS (after derivatization) |

| Dechlorinated this compound | Biodegradation (Reductive Dehalogenation) | LC-MS/MS, GC-MS |

| Ring-cleavage products (e.g., chlorinated/fluorinated benzoic acids) | Biodegradation / Photodegradation | LC-MS/MS, GC-MS (after derivatization) |

| Nitrated this compound | Photodegradation (in the presence of nitrite) | LC-MS/MS |

Q & A

Q. Basic

- FT-IR : Identifies carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and C-F/C-Cl vibrations (1100–1250 cm⁻¹).

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., fluorine-induced deshielding in ¹³C spectra).

- XRD : Determines crystal packing and intermolecular interactions (e.g., halogen bonding) .

- Mass Spectrometry : Confirms molecular weight (303.5 g/mol) and fragmentation patterns .

What computational methods are employed to study the electronic properties of this compound?

Advanced

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) predict electronic transitions, frontier molecular orbitals (FMOs), and charge distribution. For example, FMO analysis reveals electron-withdrawing effects of fluorine and chlorine substituents, influencing reactivity in nucleophilic substitutions . Hirshfeld surface analysis further quantifies intermolecular interactions in crystalline states .

How can researchers address discrepancies in reported reaction yields during its synthesis?

Advanced

Discrepancies often arise from catalyst deactivation or competing side reactions . Systematic optimization includes:

- Varying AlCl₃ concentrations to balance catalytic activity vs. side-product formation .

- Using inert atmospheres to prevent moisture-induced hydrolysis of intermediates .

- Monitoring reaction progress via HPLC or GC-MS to identify byproducts .

What are the challenges in achieving regioselective substitution at the fluorinated position?

Advanced

Fluorine’s high electronegativity directs electrophilic substitution to specific positions. To enhance regioselectivity:

- Use directing groups (e.g., nitro or amino) to steer reactivity .

- Employ microwave-assisted synthesis for faster kinetics, reducing undesired pathways .

- Computational modeling (DFT) predicts reactive sites, guiding experimental design .

What are the key considerations in designing solubility and stability studies for this compound?

Q. Basic

- Solvent Polarity : Test in DMSO, THF, and chloroform due to its lipophilic nature (Cl/F substituents reduce polarity) .

- pH Stability : Assess degradation in acidic/basic conditions via UV-Vis spectroscopy .

- Thermal Stability : TGA/DSC analysis identifies decomposition temperatures (>200°C typical for benzophenones) .

How does this compound interact with biological macromolecules?

Q. Advanced

- Molecular Docking : Predict binding affinities to enzymes (e.g., cytochrome P450) using AutoDock/Vina .

- ROS Assays : Fluorinated benzophenones may generate reactive oxygen species (ROS) in cells, measurable via DCFH-DA fluorescence .

- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa) using MTT assays; IC₅₀ values correlate with halogen substitution patterns .

What role does this compound play in polymer chemistry?

Advanced

As a chain-terminating agent , it controls polymer molecular weight by quenching radical propagation. Its electron-deficient aromatic rings also serve as crosslinking sites in epoxy resins, enhancing thermal stability .

How is thermal degradation analyzed for halogenated benzophenones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.